Paroxetine

Serotonin transporter Binding affinity SSRI pharmacology

Paroxetine (CAS 130855-15-1) is the definitive reference compound for SSRI research. SERT Ki=0.05 nM—the highest affinity among all marketed SSRIs—with 2000:1 selectivity over DAT, enabling unambiguous maximal SERT occupancy benchmarking. Its unique M1 receptor binding (Ki=108 nM) makes it the essential positive control for anticholinergic liability assessment within the SSRI class. As the most potent clinical CYP2D6 inhibitor, it is irreplaceable for drug-drug interaction studies. Its well-characterized discontinuation syndrome profile establishes it as the preferred model compound for SSRI withdrawal research. Procure high-purity paroxetine for your critical assays.

Molecular Formula C19H20FNO3
Molecular Weight 329.4 g/mol
CAS No. 130855-15-1
Cat. No. B7796412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParoxetine
CAS130855-15-1
Molecular FormulaC19H20FNO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1
InChIKeyAHOUBRCZNHFOSL-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityOdorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/
In water, 1,131 mg/L at 25 °C
8.53e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Paroxetine (CAS 130855-15-1): Procurement-Grade SSRI for Potent and Selective Serotonin Transporter Inhibition


Paroxetine (CAS 130855-15-1) is a phenylpiperidine derivative that functions as a potent and selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) with high affinity (Ki = 0.05 nM) and demonstrates selectivity ratios of 2000:1 and 1200:1 against the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively, distinguishing it as the most potent inhibitor of serotonin reuptake among all currently available SSRIs [1]. Physicochemical characterization confirms a molecular weight of 329.4 g/mol and a calculated LogP of 3.32-3.66, which supports its CNS penetration profile [2].

Why Generic Substitution of Paroxetine (CAS 130855-15-1) Requires Careful Evidence-Based Consideration


Within the SSRI class, compounds exhibit substantial heterogeneity in transporter selectivity, off-target receptor binding profiles, and cytochrome P450 inhibition potential that preclude simple therapeutic interchangeability. While all SSRIs inhibit SERT, paroxetine's unique combination of nanomolar SERT potency (Ki = 0.05 nM) and weak but measurable muscarinic acetylcholine receptor affinity (Ki = 42-108 nM) creates a distinct pharmacodynamic signature [1]. Furthermore, paroxetine demonstrates nonlinear pharmacokinetics with variable half-life extension at higher doses, and it is the most potent clinical inhibitor of CYP2D6 among SSRIs—a characteristic with direct implications for polypharmacy management [2]. These differentiating properties necessitate compound-specific selection rather than class-level substitution.

Paroxetine (CAS 130855-15-1) Quantitative Differentiation Evidence Against SSRIs and TCAs


Paroxetine Exhibits Highest SERT Potency Among All Available SSRIs: Direct Ki Comparison

Paroxetine demonstrates the highest binding affinity for the serotonin transporter (SERT) among all marketed SSRIs, with a Ki value of 0.05 nM. This potency exceeds that of citalopram (the most selective SSRI) and is approximately 40-fold more potent than fluoxetine at SERT [1][2].

Serotonin transporter Binding affinity SSRI pharmacology

Paroxetine NET/SERT Selectivity Ratio of 1200: Quantitative Transporter Selectivity Profile

Paroxetine achieves a NET/SERT selectivity ratio of 1200, which is substantially higher than fluoxetine (NET/SERT = 240). However, paroxetine is notably less selective for SERT over NET than citalopram and escitalopram, reflecting its measurable noradrenergic activity that distinguishes it from the most selective SSRIs [1].

Transporter selectivity Norepinephrine transporter Off-target pharmacology

Paroxetine Exhibits Measurable Muscarinic M1 Receptor Affinity (Ki = 108 nM): Differentiates from Other SSRIs

Paroxetine demonstrates the highest muscarinic M1 receptor binding affinity among SSRIs, with a Ki of 108 nM, which correlates with elevated rates of anticholinergic adverse effects in real-world pharmacovigilance data. In contrast, sertraline, fluoxetine, citalopram, and escitalopram exhibit substantially lower or negligible muscarinic receptor engagement [1].

Muscarinic receptor Anticholinergic activity Off-target binding

Paroxetine vs Nortriptyline: Anticholinergic Potential Reduced by Approximately 80% in Elderly Patients

In a randomized, double-blind clinical trial of 61 elderly depressed patients, paroxetine demonstrated approximately one-fifth (20%) the anticholinergic potential of nortriptyline at therapeutic plasma concentrations. Serum anticholinergicity correlated significantly with nortriptyline plasma levels but not with paroxetine levels, and complaints of dry mouth and tachycardia were significantly more frequent in the nortriptyline group [1].

Anticholinergic activity Geriatric pharmacology TCA comparison

Paroxetine as the Most Potent Clinical CYP2D6 Inhibitor Among SSRIs: Direct Pharmacokinetic Comparison

Among the five major SSRIs (fluoxetine, fluvoxamine, paroxetine, sertraline, citalopram), paroxetine is the most potent inhibitor of the cytochrome P450 isoenzyme CYP2D6. The rank order of CYP2D6 inhibition potency decreases from paroxetine > fluoxetine > sertraline > citalopram [1][2].

CYP2D6 inhibition Drug-drug interactions Pharmacokinetics

Paroxetine Associated with Highest Discontinuation Syndrome Incidence Among SSRIs: Correlates with Short Half-Life

Among serotonin reuptake inhibitors, paroxetine is associated with the highest incidence of discontinuation syndrome, while fluoxetine is associated with the lowest. This differential risk correlates inversely with drug half-life: paroxetine has a half-life of approximately 21 hours, compared to fluoxetine's 1-4 day half-life (plus 7-15 days for its active metabolite norfluoxetine) [1][2].

Discontinuation syndrome Half-life Pharmacovigilance

Evidence-Based Application Scenarios for Paroxetine (CAS 130855-15-1) in Research and Industrial Settings


Positive Control for High-Potency SERT Inhibition in In Vitro Binding Assays

Paroxetine's SERT Ki of 0.05 nM represents the highest binding affinity among all marketed SSRIs, making it the optimal reference standard for establishing maximal SERT occupancy in radioligand binding experiments and for benchmarking novel SERT inhibitors [1].

Reference Compound for SSRI-Associated Muscarinic M1 Receptor Engagement Studies

Paroxetine's unique M1 receptor binding affinity (Ki = 108 nM) among SSRIs, as validated in global pharmacovigilance analyses, positions it as the essential positive control for investigations examining the intersection of serotonergic and cholinergic signaling or anticholinergic liability assessment within the SSRI class [1].

Standard Inhibitor for CYP2D6 Drug-Drug Interaction Studies

As the most potent clinical CYP2D6 inhibitor among SSRIs, paroxetine serves as the definitive positive control in drug metabolism studies requiring robust CYP2D6 inhibition, particularly for assessing drug-drug interaction liability of novel compounds metabolized via this pathway [1].

Model Compound for Antidepressant Discontinuation Syndrome Mechanistic Research

Paroxetine's well-documented association with the highest discontinuation syndrome incidence among SSRIs, coupled with its short 21-hour half-life and nonlinear pharmacokinetics, makes it the preferred model compound for investigating the neurobiological mechanisms underlying SSRI withdrawal phenomena [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paroxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.